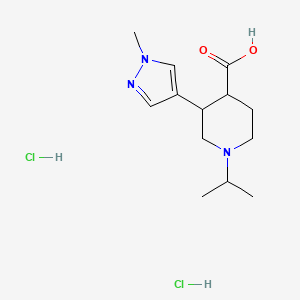
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and piperidine intermediates. Common synthetic routes may involve:
N-alkylation: Alkylation of pyrazole with an appropriate alkyl halide.
Piperidine ring formation: Cyclization reactions to form the piperidine ring.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Salt formation: Conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidine ring or the pyrazole moiety.
Reduction: Reduction of any ketone or aldehyde groups present.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Ion channels: Affecting the function of ion channels to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
- 3-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
- 1-(Propan-2-yl)piperidine-4-carboxylic acid
Uniqueness
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is unique due to the specific combination of functional groups and its dihydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C13H23Cl2N3O2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-propan-2-ylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-9(2)16-5-4-11(13(17)18)12(8-16)10-6-14-15(3)7-10;;/h6-7,9,11-12H,4-5,8H2,1-3H3,(H,17,18);2*1H |
InChI Key |
GMAZOFRHMHRJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C(C1)C2=CN(N=C2)C)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















